2,4-Diamino-5-(3-bromophenyl)-10-(naphthalen-1-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthalene ring, a bromophenyl group, and multiple amino and carbonitrile functionalities. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as naphthalene derivatives and amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Functionalization with Amino and Carbonitrile Groups: The amino and carbonitrile groups can be introduced through nucleophilic substitution reactions using suitable reagents like amines and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and naphthalene moieties.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine functionalities.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIAMINO-5-(3-CHLOROPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE
- 2,4-DIAMINO-5-(3-METHOXYPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(NAPHTHALEN-1-YL)-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for drug design and material science.
Properties
Molecular Formula |
C29H22BrN5O |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
2,4-diamino-5-(3-bromophenyl)-10-naphthalen-1-yl-6-oxo-5,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C29H22BrN5O/c30-18-9-3-8-17(14-18)24-25-22(12-5-13-23(25)36)35(21-11-4-7-16-6-1-2-10-19(16)21)29-26(24)27(32)20(15-31)28(33)34-29/h1-4,6-11,14,24H,5,12-13H2,(H4,32,33,34) |
InChI Key |
KJSADDJCTTZRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2C4=CC=CC5=CC=CC=C54)N=C(C(=C3N)C#N)N)C6=CC(=CC=C6)Br)C(=O)C1 |
Origin of Product |
United States |
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